![molecular formula C11H6BrIN2O B12881064 [(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-59-9](/img/structure/B12881064.png)
[(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H5BrIN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes both bromine and iodine atoms attached to the quinoline ring, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile typically involves the following steps:
Bromination and Iodination: The quinoline ring is first brominated and iodinated at specific positions to introduce the bromine and iodine atoms.
Nitrile Introduction: The acetonitrile group is then introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline ring is replaced by the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The specific conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine or iodine atoms or to convert the nitrile group to an amine.
Substitution: The bromine and iodine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the compound.
科学研究应用
2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing quinoline derivatives.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes or inhibitors that target specific enzymes or receptors.
Industry: The compound can be used in the production of dyes, pigments, and other materials that require quinoline derivatives.
作用机制
The mechanism of action of 2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and iodine atoms can enhance the compound’s ability to interact with these targets, potentially increasing its potency and selectivity.
相似化合物的比较
Similar Compounds
2-((5-Bromoquinolin-8-yl)oxy)acetonitrile: Lacks the iodine atom, which may affect its reactivity and biological activity.
2-((7-Iodoquinolin-8-yl)oxy)acetonitrile: Lacks the bromine atom, which may also influence its properties.
Quinoline-8-yl acetonitrile: Lacks both bromine and iodine atoms, making it less reactive and potentially less biologically active.
Uniqueness
2-((5-Bromo-7-iodoquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both bromine and iodine atoms on the quinoline ring. This dual halogenation can enhance its reactivity and biological activity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
88757-59-9 |
|---|---|
分子式 |
C11H6BrIN2O |
分子量 |
388.99 g/mol |
IUPAC 名称 |
2-(5-bromo-7-iodoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6BrIN2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2 |
InChI 键 |
IEJNGENFRXEKRW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C(C=C2Br)I)OCC#N)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


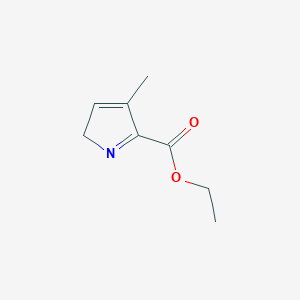
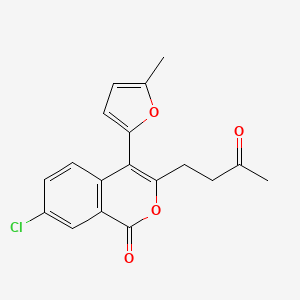
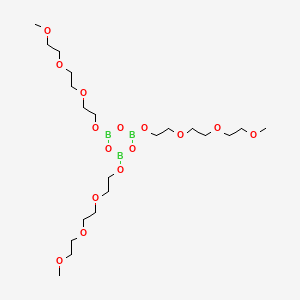

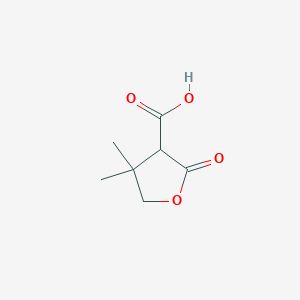
![2-(Bromomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12881016.png)
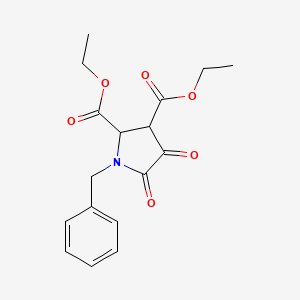
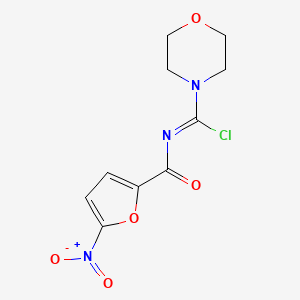

![2-(Chloromethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12881049.png)
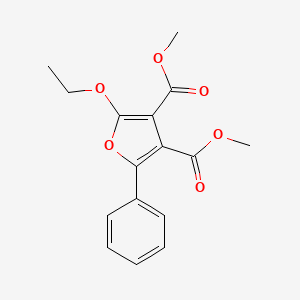
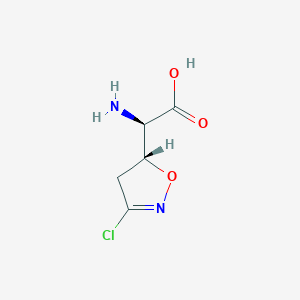
![1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12881074.png)

